molecular formula C18H19FN2O B3375520 N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1105059-12-8

N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B3375520
CAS No.: 1105059-12-8
M. Wt: 298.4 g/mol
InChI Key: NFPAKRNYILOWPJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a tetrahydroisoquinoline core with a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps One common synthetic route starts with the preparation of 2-(4-fluorophenyl)ethylamine, which is then reacted with a suitable isoquinoline derivative under specific conditions to form the desired tetrahydroisoquinoline core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist.

    Biological Research: It is used in studies to understand its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide: This compound shares a similar fluorophenyl-ethyl structure but differs in the presence of a nitrobenzamide group.

    2-Ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide: Another related compound with a similar ethyl-fluorophenyl structure but different functional groups.

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects in scientific research.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-7-5-13(6-8-16)9-10-20-18(22)17-11-14-3-1-2-4-15(14)12-21-17/h1-8,17,21H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPAKRNYILOWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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